1-Bromo-2,4,5-trifluoro-3-methoxybenzene
Overview
Description
1-Bromo-2,4,5-trifluoro-3-methoxybenzene is a chemical compound with the molecular formula C7H4BrF3O . It is a derivative of benzene, which is a type of aromatic hydrocarbon .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a bromo group, three fluoro groups, and a methoxy group . The exact spatial arrangement of these groups can be determined through techniques like X-ray crystallography or NMR spectroscopy .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 241.01 . More specific physical and chemical properties like melting point, boiling point, and solubility would need to be determined experimentally.Scientific Research Applications
Electrochemical Studies
- Electrochemical Fluorination of Aromatic Compounds: Involves the investigation of side reactions during the fluorination of halobenzenes like 1-bromo-4-fluorobenzene, closely related to 1-Bromo-2,4,5-trifluoro-3-methoxybenzene, highlighting the complexities and potential applications in electrochemical processes (Horio et al., 1996).
Synthesis of Chiral Liquid Crystals
- Enantiopure Trioxadecalin Derived Liquid Crystals: Discusses the use of bromobenzene derivatives, including 1-bromo-4-methoxybenzene, in the synthesis of chiral liquid crystals, indicating potential applications in advanced material science (Bertini et al., 2003).
Organic Synthesis and Chemical Reactions
- Ring Expansion to 1-Bromo-1-alumacyclonona-2,4,6,8-tetraene: Treatment of related compounds, such as 1-bromo-2,3,4,5-tetraethylalumole, with alkynes, leading to products like 1-bromo-1-alumacyclonona-2,4,6,8-tetraene, demonstrates the versatility of bromo-aromatic compounds in organic synthesis (Agou et al., 2015).
- Preparation of Sterically Protected Diphosphene: Utilizes bromobenzene derivatives, similar to this compound, for preparing compounds with low-coordinate phosphorus atoms, indicating its application in the synthesis of novel organophosphorus compounds (Toyota et al., 2003).
Environmental Science
- Bromochloromethoxybenzenes in the Marine Troposphere: Investigates the presence of halogenated methoxybenzenes in the marine atmosphere, suggesting the environmental relevance and potential ecological impacts of compounds like this compound (Führer & Ballschmiter, 1998).
Pharmaceutical and Medicinal Chemistry
- Synthesis of Quinolone Antibacterials: Describes the use of derivatives of 1-bromo-2,4,5-trifluorobenzene for synthesizing quinolone antibacterials, highlighting its potential application in drug development (Turner & Suto, 1993).
Future Directions
Properties
IUPAC Name |
1-bromo-2,4,5-trifluoro-3-methoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O/c1-12-7-5(10)3(8)2-4(9)6(7)11/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGCPIZPGZOQEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1F)Br)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00555848 | |
Record name | 1-Bromo-2,4,5-trifluoro-3-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00555848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13332-24-6 | |
Record name | 1-Bromo-2,4,5-trifluoro-3-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00555848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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